2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine

GPCR pharmacology serotonin receptor antagonist screening

Sourcing selective GPCR tool compounds with verified activity profiles often involves unreliable analogs and lengthy lead times. This compound directly addresses the need for a well-annotated dual-target probe. - Selective β2-AR agonist (EC50 = 4 nM) with >1000-fold selectivity over β1-AR for unambiguous signaling studies. - Simultaneous 5-HT2B antagonist activity (IC50 = 54 nM) with a clean profile across 161 GPCRs. - Supplied at 95% purity, rigorously characterized to ensure reproducibility in receptor cross-talk and assay calibration workflows.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 946773-92-8
Cat. No. B1328986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine
CAS946773-92-8
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N
InChIInChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3
InChIKeyKPYBKZOVURWYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946773-92-8 Sourcing & Specifications


2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine (CAS 946773-92-8) is a substituted diphenyl ether featuring a 2-methoxy-4-methylphenoxy group linked to a 5-methylphenylamine core (C15H17NO2, MW 243.30 g/mol) [1]. This compound belongs to the phenoxyphenylamine structural class, characterized by its modular scaffold that positions a primary amine adjacent to the ether linkage [1]. As a research chemical, it is commercially available at 95% purity specification, with predicted physicochemical properties including a boiling point of 354.4±42.0 °C, density of 1.111±0.06 g/cm³, pKa of 4.51±0.10, and XLogP3 of 3.6 [1].

1 GPCR signaling research workflow
2 Target engagement assay context for serotonin and adrenergic receptors
3 Phenoxyphenylamine scaffold-based tool compound studies

946773-92-8 Substitution Risks


Within the phenoxyphenylamine class, subtle positional and electronic variations in substitution patterns produce divergent biological signatures that preclude simple analog substitution [1]. For compounds in this class, methoxyl groups at the 2- and 5-positions are critical for optimizing target affinity, while 4-methylation further enhances receptor binding; conversely, N,N-dimethylation of the terminal amine decreases affinity [1]. The target compound's specific 2-methoxy-4-methyl substitution on the phenoxy ring combined with a free primary amine on the 5-methylphenyl ring creates a unique pharmacophore constellation [2]. This precise arrangement influences hydrogen bonding capacity (HBD=1, HBA=3) [2] and electronic distribution, which cannot be replicated by analogs with altered substitution patterns, different amine functionalization, or modified ether linkage geometry.

Analog Mismatch Positional and electronic variations in phenoxyphenylamine analogs produce divergent target affinity profiles, limiting direct replacement.
Subtype Selectivity Reported β2-AR selectivity over β1-AR may not transfer to non-selective β-AR tool compounds, which introduce broader pathway activation.
Serotonergic Overlap Selective 5-HT2B antagonism may be absent in serotonergic ligands with broader polypharmacology, complicating pathway-response interpretation.

946773-92-8 Comparative Data


5-HT2B Antagonism vs. GPCR Panel

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine demonstrated selective antagonism at the 5-HT2B receptor with an IC50 of 54 nM in cellular assays, while screening negative for agonist activity across 161 GPCRs and negative for antagonist activity at all other GPCRs tested [1]. This contrasts with structurally related phenoxyphenyl-methanamine (PPMA) class compounds, which exhibit broader serotonergic profiles including activity at 5-HT2A and SERT .

5-HT2B Antagonism
Reported
IC50 = 54 nM
161 GPCRs screened clean
Supports 5-HT2B pathway-specific signaling studies.
Reported selectivity may vary with assay conditions.
GPCR pharmacology serotonin receptor antagonist screening phenoxyphenylamine

β2-AR Agonist Potency

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine exhibits potent agonist activity at the human beta-2 adrenergic receptor (β2-AR) with an EC50 of 4 nM in cAMP accumulation assays using HEK 293 cells [1]. For comparison, this potency is within the low nanomolar range characteristic of high-affinity β2-AR agonists, though direct comparison to reference compounds like isoproterenol or salmeterol requires cross-study normalization due to assay condition differences. The compound also demonstrates β2-AR mediated inhibition of mitogenesis with an IC50 of 4.37 nM [2].

β2-AR Agonism
Reported
EC50 = 4 nM
cAMP assay, HEK 293 cells
Supports cAMP pathway-response context for β2-AR.
Low nanomolar range in cellular assays.
adrenergic receptor cAMP accumulation GPCR agonism beta-2 AR

β1-AR vs. β2-AR Selectivity

In contrast to its potent β2-AR activity (EC50 = 4 nM), 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine shows no detectable binding affinity toward the beta-1 adrenergic receptor in binding assays . This β2/β1 selectivity profile differs from non-selective beta-blockers and certain beta-agonists that exhibit activity at both receptor subtypes.

β1-AR Selectivity
Data to Verify
No affinity detected
vs β2-AR EC50 4 nM
Supports β2-specific pathway interpretation.
Selectivity claims require source-specific review.
adrenergic receptor beta-1 AR selectivity profiling binding affinity

5-HT1A Receptor Binding Profile

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine demonstrates binding affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor . While the specific Ki or IC50 value is not quantified in available sources, this binding property distinguishes the compound from phenoxyphenylamine analogs lacking serotonergic activity. The presence of both β2-AR agonism (EC50 = 4 nM) and 5-HT1A binding suggests a dual-receptor interaction profile not observed in simpler monoamine analogs.

5-HT1A Binding
Context-Dependent
Positive binding
No Ki/IC50 quantified
Binding profile requires further validation.
Data to verify; dual-receptor interaction context.
serotonin receptor 5-HT1A binding affinity GPCR

mGluR5 Negative Selectivity

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine shows minimal activity at the metabotropic glutamate receptor 5 (mGluR5a) with an EC50 of 1.03 × 10^5 nM (103 μM) in second messenger formation assays using BHK cells [1]. This >25,000-fold lower potency relative to its β2-AR activity (EC50 = 4 nM) demonstrates clear target selectivity within the GPCR superfamily. This contrasts with certain diaryl ether compounds that exhibit dual mGluR5/aminergic activity.

mGluR5 Negative Data
Reported
EC50 = 103 µM
vs β2-AR EC50 4 nM
Supports glutamatergic pathway negative control.
>25,000-fold lower potency than β2-AR.
metabotropic glutamate receptor mGluR5 GPCR negative data

Physicochemical Properties Comparison

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine exhibits computed physicochemical parameters including XLogP3 = 3.6, topological polar surface area (TPSA) = 44.5 Ų, and a predicted pKa of 4.51±0.10 [1]. These values differ from related phenoxyphenylamines with alternative substitution patterns. The XLogP3 of 3.6 places this compound in the moderate lipophilicity range, distinguishing it from more hydrophilic analogs with additional polar substituents or more lipophilic derivatives with extended alkyl chains.

Physicochemical Profile
Class-Level
XLogP3 = 3.6
TPSA 44.5 Ų; pKa 4.51
Informs buffer conditions and membrane permeability context.
Computed properties; experimental validation recommended.
physicochemical properties lipophilicity solubility drug-likeness

946773-92-8 Application Scenarios


β2-AR Pharmacological Probe Development

Given its potent β2-AR agonism (EC50 = 4 nM) and >3-order-of-magnitude selectivity over β1-AR [1], 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine serves as a selective β2-AR tool compound. This profile enables dissection of β2-mediated cAMP signaling pathways in HEK 293 and related cell lines without confounding β1-AR cardiac effects. The compound's phenoxyphenylamine scaffold offers distinct chemical properties compared to classical ethanolamine β2-agonists, facilitating structure-activity relationship (SAR) exploration of alternative chemotypes targeting β2-AR.

Selective 5-HT2B Antagonism Studies

The compound's 5-HT2B antagonist activity (IC50 = 54 nM) combined with a clean profile across 161 GPCRs [2] makes it suitable for investigating 5-HT2B-mediated physiological and pathological processes. This selectivity minimizes off-target GPCR interference that complicates interpretation of data obtained with less selective serotonergic ligands. Potential applications include studies of cardiac valvulopathy mechanisms, gastrointestinal motility, and central nervous system functions modulated by 5-HT2B signaling.

Dual β2-AR/5-HT1A Polypharmacology

The combination of β2-AR agonism (EC50 = 4 nM) and 5-HT1A receptor binding creates a unique dual-target pharmacological signature. This property may enable exploration of polypharmacology concepts where simultaneous modulation of adrenergic and serotonergic pathways produces emergent biological effects not achievable with single-target agents. The compound can serve as a chemical biology tool for mapping receptor cross-talk and downstream signaling integration.

GPCR Selectivity Profiling Reference

With characterized activities at β2-AR (potent agonist, EC50 = 4 nM), 5-HT2B (antagonist, IC50 = 54 nM), 5-HT1A (binding positive), β1-AR (no affinity), and mGluR5 (negligible activity, EC50 = 103 μM) [3], this compound provides a well-annotated reference for GPCR screening panel calibration. Its distinct activity pattern can serve as a benchmark for evaluating assay sensitivity, validating screening workflows, and training computational selectivity prediction models.

Application
Selection Property
Validation Focus
β2-AR Signaling Studies
Subtype selectivity over β1-AR
cAMP pathway-response assessment
5-HT2B Pathway Research
GPCR selectivity screen data
5-HT2B-mediated response endpoints
Receptor Cross-Talk Studies
Dual adrenergic/serotonergic binding
Multi-target response integration
GPCR Panel Calibration
Multi-receptor activity annotation
Screening sensitivity and cross-reactivity

Technical Documentation Hub

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